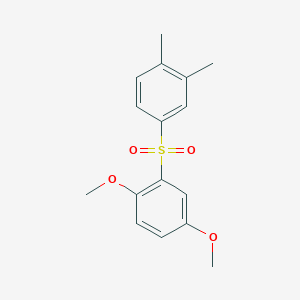![molecular formula C12H9Cl2N3OS B5835382 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime], also known as DCBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DCBQ is a potent oxidizing agent that can react with a variety of biomolecules, including proteins, lipids, and nucleic acids. It has been shown to induce oxidative stress and cell death in a variety of cell types, making it a useful tool for studying the mechanisms of oxidative stress and cell death.
作用機序
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] exerts its effects by reacting with biomolecules such as proteins, lipids, and nucleic acids. This reaction can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can induce cell death. 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have a variety of biochemical and physiological effects, including:
1. Inducing oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can induce oxidative stress by generating ROS and damaging biomolecules such as proteins, lipids, and nucleic acids.
2. Activating the caspase pathway: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can activate the caspase pathway, leading to apoptosis in cancer cells.
3. Inhibiting mitochondrial respiration: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to inhibit mitochondrial respiration in cancer cells, leading to decreased ATP production and cell death.
実験室実験の利点と制限
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent oxidizing agent: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is a potent oxidizing agent that can induce oxidative stress and cell death in a variety of cell types.
2. Useful tool for studying oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can be used to study the mechanisms of oxidative stress and cell death in a variety of cell types.
3. Anticancer properties: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and has been used in the development of new cancer therapies.
Some of the limitations of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] include:
1. Toxicity: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is toxic and can be harmful to researchers if not handled properly.
2. Non-specific effects: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can react with a variety of biomolecules, making it difficult to study specific pathways or molecules.
3. Limited solubility: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has limited solubility in aqueous solutions, making it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime], including:
1. Developing new cancer therapies: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and could be further developed as a cancer therapy.
2. Investigating the role of oxidative stress in disease: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] could be used to investigate the role of oxidative stress in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
3. Developing new methods for studying oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] could be used to develop new methods for studying oxidative stress and cell death in a variety of cell types.
4. Investigating the mechanisms of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] toxicity: Further research is needed to investigate the mechanisms of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] toxicity and to develop methods for minimizing its harmful effects on researchers.
合成法
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can be synthesized by reacting 2,6-dichlorobenzoquinone with 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
科学的研究の応用
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been used in a variety of scientific research applications, including:
1. Studying the mechanisms of oxidative stress and cell death: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is a potent oxidizing agent that can induce oxidative stress and cell death in a variety of cell types. It has been used to study the mechanisms of oxidative stress and cell death in cancer cells, neurons, and other cell types.
2. Developing new cancer therapies: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and has been used in the development of new cancer therapies.
3. Investigating the role of oxidative stress in disease: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been used to investigate the role of oxidative stress in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
2,6-dichloro-4-(4,6-dimethylpyrimidin-2-yl)sulfanyliminocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-6-3-7(2)16-12(15-6)19-17-8-4-9(13)11(18)10(14)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQJIFUWDKUDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SN=C2C=C(C(=O)C(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
